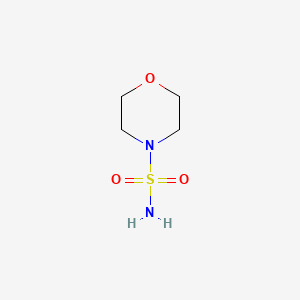

morpholine-4-sulfonamide

Descripción

Historical Context and Evolution of Sulfonamide Research in Medicinal Chemistry

The journey of sulfonamide research in medicinal chemistry is a landmark in the history of medicine, representing the dawn of the antibiotic era. wikipedia.org The story began in the early 20th century, with the first breakthrough occurring in the 1930s at the laboratories of Bayer AG, then a part of the German chemical trust IG Farben. wikipedia.orgchemsociety.org.ng Researchers there were investigating the potential of coal-tar dyes, which could selectively bind to bacteria, to act as antimicrobial agents within the body. wikipedia.org

In 1932, a team led by physician and researcher Gerhard Domagk discovered that a red dye named Prontosil had remarkable protective effects against streptococcal infections in mice. wikipedia.orgchemsociety.org.ng This discovery was monumental as Prontosil became the first medicine capable of effectively treating a range of systemic bacterial infections. wikipedia.org A pivotal moment in understanding its mechanism came in 1936 when it was discovered that Prontosil was a prodrug; it was metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.org This revelation catalyzed the synthesis of numerous sulfanilamide derivatives, leading to the development of drugs like sulfapyridine (B1682706) for pneumonia (1938), sulfacetamide (B1682645) for urinary tract infections (1941), and succinylsulfathiazole (B1662138) for gastrointestinal infections (1942). openaccesspub.org

Sulfonamides, or "sulfa drugs," were the first broadly effective systemic antibacterials and had a significant impact on public health, drastically reducing mortality rates from various infectious diseases before the widespread availability of penicillin. wikipedia.org Their mechanism of action in bacteria is as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folate (vitamin B9). wikipedia.org Since humans obtain folate from their diet, this pathway is not present, allowing for selective action against bacteria. wikipedia.org The success of these early antibacterial sulfonamides paved the way for the development of other classes of sulfonamide-based drugs with diverse therapeutic applications, including diuretics, and anticonvulsants. wikipedia.orgajchem-b.com

Significance of the Morpholine (B109124) Moiety in Drug Design and Bioactivity

The morpholine ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in a wide array of approved drugs, experimental agents, and bioactive molecules. nih.govresearchgate.net Its value in drug design is attributed to a combination of favorable physicochemical, metabolic, and biological properties, as well as its straightforward incorporation into molecules through various synthetic methods. nih.govresearchgate.net

The presence of both a basic nitrogen atom and a polar oxygen atom allows morpholine to engage in various interactions with biological targets, such as hydrogen bonding and electrostatic interactions. biosynce.com This dual character can be leveraged by medicinal chemists to fine-tune the biological activity of a lead compound. biosynce.com Incorporating a morpholine moiety can enhance critical drug-like properties, including:

Solubility and Pharmacokinetics: The morpholine ring often improves a molecule's solubility, which is vital for absorption and bioavailability. researchgate.netbiosynce.com A large body of in vivo studies has shown its potential to not only increase potency but also to confer desirable pharmacokinetic profiles. nih.govresearchgate.net

Binding and Potency: The morpholine scaffold can be an essential component of a pharmacophore, directly interacting with the active site of an enzyme or the binding pocket of a receptor to enhance affinity, potency, or selectivity. nih.govresearchgate.net

The versatility of the morpholine ring is demonstrated by its presence in numerous therapeutic agents. sci-hub.se For instance, in the antibiotic linezolid, the morpholine ring is crucial for its binding to the bacterial ribosome. biosynce.com This ability to positively influence multiple properties makes the morpholine moiety a valuable building block for chemists aiming to optimize lead compounds and develop new therapeutic agents. sci-hub.se

Overview of Morpholine-4-sulfonamide and its Derivatives in Scholarly Literature

The conjunction of the historically significant sulfonamide functional group with the privileged morpholine scaffold in the form of this compound (PubChem CID: 276739) has provided a platform for further academic exploration. uni.lu Research has focused on synthesizing derivatives of this core structure and evaluating their potential biological activities across different domains.

One area of investigation has been in agriculture. A study focused on designing novel abscisic acid analogues by using this compound as a starting material. sioc-journal.cn Through aromatic nucleophilic substitution with fluoride (B91410) nitrobenzene (B124822), a series of 14 target compounds were synthesized. sioc-journal.cn Several of these derivatives demonstrated potent inhibition of soybean seed germination, with some showing activity higher than the natural hormone abscisic acid. sioc-journal.cn Molecular docking studies suggested that these compounds could bind strongly to the abscisic acid receptor. sioc-journal.cn

In the field of medicinal chemistry, researchers have synthesized sulfonamide-substituted derivatives of morpholine and evaluated their antibacterial properties. chemsociety.org.ng For example, compounds like 4-(phenylsulfonyl)morpholine (B1295087) and N-(4-(4-methylbenzene-1-sulfonyl)morpholine) were synthesized and tested against various bacterial strains. chemsociety.org.ng These compounds showed moderate activity against Bacillus subtilis and, in the case of the latter, against Salmonella typhi, though they were inactive against Escherichia coli. chemsociety.org.ng

Other synthetic efforts have focused on creating libraries of morpholine-containing sulfonamides for screening against various pharmacological targets. researchgate.net These studies often highlight the stability and good tolerance of the sulfonamide group in biological systems as a rationale for their synthesis. researchgate.net The research into morpholine-containing sulfonamides extends to their potential as inhibitors of specific enzymes. For instance, morpholine fragments have been incorporated into 1,3,5-triazine (B166579) structures to create novel inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme relevant to diabetes. mdpi.com

The following tables summarize some of the research findings on this compound derivatives:

Table 1: Research on this compound Derivatives as Plant Growth Inhibitors

| Compound Class | Starting Materials | Research Focus | Key Finding | Reference |

|---|

Table 2: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-(phenylsulfonyl)morpholine | Bacillus subtilis | Moderately active | chemsociety.org.ng |

| 4-(phenylsulfonyl)morpholine | Escherichia coli | No inhibition | chemsociety.org.ng |

| N-(4-(4-methylbenzene-1-sulfonyl)morpholine) | Bacillus subtilis | Moderately active | chemsociety.org.ng |

| N-(4-(4-methylbenzene-1-sulfonyl)morpholine) | Salmonella typhi | Moderately active | chemsociety.org.ng |

These examples from scholarly literature underscore the continued interest in this compound and its derivatives as a fertile ground for discovering new molecules with potentially useful biological activities, from regulating plant growth to combating bacterial infections.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWQJRQCWCFUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298658 | |

| Record name | 4-Morpholinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-04-6 | |

| Record name | 4-Morpholinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Morpholine 4 Sulfonamide

Direct Synthesis Approaches for Morpholine-4-sulfonamide

The direct synthesis of the core this compound structure is typically achieved through several reliable methods. These approaches form the foundation for accessing a wide array of more complex derivatives.

Nucleophilic Attack of Morpholine (B109124) on Sulfonyl Chlorides

One of the most fundamental and widely employed methods for synthesizing this compound involves the nucleophilic attack of morpholine on a sulfonyl chloride. chemsociety.org.ng This reaction is a classic example of sulfonamide bond formation, where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. chemsociety.org.ng The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. chemsociety.org.ng

This method's simplicity and high efficiency make it a preferred route for synthesizing various sulfonamides. chemsociety.org.ng For instance, reacting morpholine with benzenesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a suitable base yields the corresponding N-substituted morpholine sulfonamide derivatives. chemsociety.org.ng

A notable advancement in this area is the use of sulfuric chloride as a source of the sulfonyl group in a palladium-catalyzed three-component synthesis. researchgate.netrsc.org In this approach, sulfamoyl chlorides are generated in situ from the reaction of an amine, such as morpholine, with sulfuric chloride. rsc.org These intermediates then undergo a Suzuki-Miyaura coupling with boronic acids to produce a diverse range of sulfonamides in moderate to high yields. researchgate.netrsc.org This method demonstrates high functional group tolerance, allowing for the synthesis of complex molecules. rsc.org

Metal-free Introduction of Primary Sulfonamide into Aromatic Systems

Recent research has focused on developing metal-free methods for introducing the primary sulfonamide group into aromatic systems, offering milder and more environmentally friendly alternatives to traditional methods. One such strategy involves the direct and practical synthesis of arylsulfonamides from electron-rich aromatic compounds using in situ generated N-sulfonylamine as the active electrophile. rsc.orgnih.gov This reaction proceeds under mild conditions and is compatible with a variety of sensitive functional groups. rsc.orgnih.gov

Another innovative metal-free approach is the direct three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt. rsc.org This method utilizes readily available inorganic reagents as the sulfur dioxide and nitrogen sources, respectively. rsc.org The reaction mechanism is believed to involve aryl and sulfonyl radical intermediates. rsc.org

Furthermore, a novel method for the synthesis of sulfonamides from sulfamoyl chlorides has been reported, which is catalyzed by photoredox chemistry. thieme-connect.com This process generates sulfonyl radicals that can then react with various nucleophiles. thieme-connect.com

Aromatic Nucleophilic Substitution (SNAr) Strategies for this compound Derivatives

Aromatic nucleophilic substitution (SNAr) reactions are a powerful tool for the synthesis of this compound derivatives, particularly those bearing aromatic or heteroaromatic substituents. In this type of reaction, a nucleophile, such as this compound, displaces a leaving group on an activated aromatic ring. sioc-journal.cndalalinstitute.com

A study detailed the synthesis of fourteen target compounds through the SNAr reaction of fluoride (B91410) nitrobenzene (B124822) and this compound as starting materials. sioc-journal.cn This approach is noted for its simple operation and broad substrate scope. sioc-journal.cn The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk

The use of aqueous, mild conditions for SNAr reactions has been facilitated by polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info This sustainable methodology allows for the reaction of various nucleophiles and electrophiles with a broad functional group tolerance, making it suitable for the synthesis of pharmaceutically relevant building blocks. d-nb.info

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold with diverse substituents is crucial for tuning its chemical and biological properties. A variety of synthetic strategies have been developed to introduce aromatic and heterocyclic moieties and to modulate the physicochemical and pharmacokinetic characteristics of the resulting derivatives.

Introduction of Diverse Aromatic and Heterocyclic Moieties

The incorporation of aromatic and heterocyclic rings into the this compound structure can significantly impact its biological activity. ajchem-b.com Various synthetic methods are employed to achieve this, often building upon the core synthetic strategies discussed earlier.

For example, N-heterocycle-containing sulfonamide derivatives have been synthesized by reacting camphor-substituted sulfonyl chlorides with N-nucleophiles like morpholine in the presence of a base. nih.gov Another multi-step synthesis involved the reaction of an intermediate N-heterocycle with morpholine at elevated temperatures. nih.gov

The synthesis of sulfonamide derivatives of various heterocyclic compounds has been a subject of extensive research. researchgate.net These efforts have led to the creation of novel compounds with potential applications in various fields. The hybridization of sulfonamides with different pharmaceutically active heterocyclic moieties can lead to a wide range of biological activities. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Fluoride nitrobenzene | This compound | Substituted this compound derivatives | sioc-journal.cn |

| Camphor-substituted sulfonyl chlorides | Morpholine | N-heterocycle-containing sulfonamide derivatives | nih.gov |

| 2,4,5-trichloropyrimidine | Pyrrolidine (B122466) | Substituted pyrimidine | d-nb.info |

| (Hetero)aryl acid | SO2, Amine | (Hetero)aryl sulfonamide | princeton.edu |

Strategies for Modulating Physicochemical and Pharmacokinetic Properties During Synthesis

The morpholine moiety is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. nih.govresearchgate.netsci-hub.se The ability of the morpholine ring to enhance these properties is a key consideration during the design and synthesis of new derivatives. researchgate.net

For instance, in the development of B-RAF inhibitors, replacing an amide linker with a sulfonamide and incorporating a morpholine group led to a substantial improvement in cellular potency. nih.gov The morpholine ring can also influence the metabolic stability of a compound. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective pathways to construct this compound and related structures, often under mild conditions and with high functional group tolerance.

A prominent catalytic strategy is the palladium-catalyzed three-component synthesis of sulfonamides. rsc.org This redox-neutral approach utilizes sulfuric chloride as a linchpin, which reacts in situ with a secondary amine like morpholine to form a sulfamoyl chloride. rsc.orgnih.gov This intermediate then undergoes a Suzuki-Miyaura coupling with an arylboronic acid, catalyzed by a palladium complex, to yield the desired N-arylsulfonamide. rsc.org Early investigations optimized this reaction using morpholine-4-sulfonyl chloride as a starting material, exploring various solvents and ligands to improve yields. rsc.orgresearchgate.net For instance, using THF as a solvent with a PtBu₃·HBF₄ ligand resulted in a 23% yield. rsc.orgnih.gov The method demonstrates high functional group tolerance and avoids the need for external oxidants. rsc.org

Another innovative approach involves the use of heterogeneous nanocatalysts. A system employing palladium(II) acetate (B1210297) supported on magnetic Fe₃O₄ nanoparticles functionalized with diamine (Fe₃O₄-Diamine-Pd) has been developed for the synthesis of sulfonamides from morpholine and benzenethiol (B1682325) in refluxing water. nanomaterchem.com This method is noted for its high yields, the reusability of the magnetic nanocatalyst, and its operation under aqueous conditions, which are significant advantages for sustainable synthesis. nanomaterchem.com

Copper-catalyzed reactions also provide a viable route. A novel one-pot strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. princeton.edu This process uses a copper ligand-to-metal charge transfer (LMCT) mechanism to convert an aromatic acid into a sulfonyl chloride intermediate, which then reacts with an amine such as morpholine to form the final sulfonamide product. princeton.edu This method is advantageous as it does not require pre-functionalization of the starting materials. princeton.edu

Table 1: Comparison of Catalytic Methods for Sulfonamide Synthesis Involving Morpholine

| Catalytic System | Reactants | Key Features | Yield (%) | Ref. |

|---|---|---|---|---|

| Pd-catalyst / P(tBu)₃·HBF₄ | Morpholine, Sulfuric Chloride, Phenylboronic Acid | Three-component, redox-neutral Suzuki-Miyaura coupling | 45% | rsc.org |

| Fe₃O₄-Diamine-Pd Nanocatalyst | Morpholine, Benzenethiol, AgCl | Heterogeneous, reusable catalyst; aqueous conditions | 93% | nanomaterchem.com |

| Cu-catalyst / LMCT | Aromatic Carboxylic Acid, SO₂, Morpholine | One-pot decarboxylative halosulfonylation | 68% | princeton.edu |

Stereoselective Synthesis of Chiral this compound Analogues

The demand for enantiomerically pure compounds in medicinal chemistry has spurred the development of stereoselective methods to synthesize chiral analogues of this compound. These methods focus on creating specific stereocenters within the morpholine ring.

A highly regio- and stereoselective strategy for synthesizing substituted non-racemic morpholines involves the S_N2-type ring-opening of activated aziridines with halogenated alcohols. researchgate.net This reaction, which can be catalyzed by a Lewis acid like Cu(OTf)₂, is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to form the morpholine ring with high yield and enantioselectivity. researchgate.net While this specific example leads to N-tosylated morpholines, the principle is directly applicable to the synthesis of chiral N-sulfonated morpholine structures.

Another powerful approach utilizes chiral auxiliaries. For instance, the Ellman auxiliary, tert-butanesulfinamide, is widely used in the synthesis of enantiomerically pure amines and their derivatives, which can be precursors to more complex chiral structures. nih.gov Chiral sulfinyl compounds, such as sulfinates, serve as valuable intermediates. nih.govacs.org These can be prepared with high stereoselectivity and then converted into other chiral sulfur-containing compounds, including analogues of sulfonamides. acs.org The preparation of optically active tert-butyl sulfinates from dialkyl sulfites and tert-butylmagnesium chloride in the presence of chiral amines like Cinchona alkaloids has been demonstrated to achieve good enantiomeric excess. nih.govacs.org

Furthermore, methods have been developed for the stereoselective synthesis of chiral 1,4-oxazepanes, which are structurally related to morpholines, from polymer-supported homoserine. rsc.org Although the formation of the seven-membered oxazepane scaffold was found to be non-stereoselective in this specific case, the study highlights synthetic strategies that could be adapted for creating chiral six-membered morpholine rings. rsc.org The transformation of sulfonimidates, which are analogues of sulfonamides, into other chiral structures like sulfoximines has also been shown, illustrating the potential for postsynthetic modification of chiral sulfonamide-like scaffolds. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of sulfonamides aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

A significant advancement is the use of mechanochemistry combined with electrochemistry. rsc.org This approach enables the electrochemical synthesis of sulfonamides with minimal solvent, which drastically reduces the Process Mass Intensity (PMI), a key green chemistry metric. Compared to traditional batch or microflow electrochemical methods, the mechano-electrochemical cell significantly lowers solvent usage while achieving comparable yields and maintaining excellent atom economy. rsc.org

Electrochemical synthesis, in general, offers a greener alternative to classical methods that often rely on moisture-sensitive and hazardous reagents like sulfonyl chlorides. nih.govthieme-connect.com A metal-free electrochemical protocol allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This convergent, single-step process avoids pre-functionalization of the aromatic starting material and utilizes an in-situ-formed amidosulfinate species which acts as both the nucleophile and the supporting electrolyte. nih.gov Morpholine has been successfully used as the amine component in this reaction, yielding the corresponding sulfonamide in high yield. nih.gov

The choice of solvent is another critical aspect of green synthesis. Deep eutectic solvents (DES) have been employed as green reaction media for copper-catalyzed sulfonamide synthesis from nitro compounds, Na₂S₂O₅, and triaryl bismuth reagents. thieme-connect.com The use of water as a solvent, as demonstrated in the Fe₃O₄-Diamine-Pd nanocatalyst system for synthesizing sulfonamides from morpholine, is also a key green feature. nanomaterchem.com Additionally, methods that utilize readily available and less hazardous sulfur sources, such as K₂S₂O₅ or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in place of traditional sulfonylating agents like chlorosulfonic acid, contribute to a more environmentally friendly process. thieme-connect.com

Table 2: Green Chemistry Metrics for Sulfonamide Synthesis

| Synthetic Method | Green Principle Highlight | Solvent(s) | Key Advantage | Ref. |

|---|---|---|---|---|

| Mechano-electrochemical Synthesis | Minimal solvent use, Reduced PMI | Minimal | Significant reduction in Process Mass Intensity (PMI) | rsc.org |

| Metal-free Electrochemical Synthesis | Avoids metal catalysts, No pre-functionalization | HFIP-MeCN | High convergence, dual-role amidosulfinate intermediate | nih.gov |

| Copper-catalyzed Synthesis in DES | Use of green solvent | Deep Eutectic Solvent (DES) | Avoids toxic organic by-products, easy product separation | thieme-connect.com |

| Nanocatalysis in Water | Use of water as solvent | Water | Environmentally benign solvent, catalyst is reusable | nanomaterchem.com |

Structure Activity Relationship Sar Studies of Morpholine 4 Sulfonamide Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of morpholine-4-sulfonamide derivatives can be significantly altered by modifying the substituents on either the morpholine (B109124) ring or the aromatic portion of the sulfonamide. These changes can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and efficacy.

Research into sulfonamides has established general SAR principles. The N4 amino group is often considered essential for activity, mimicking the structure of para-aminobenzoic acid (PABA) to inhibit folic acid synthesis in bacteria. youtube.com Substitution on the N1 amide nitrogen, however, is a common strategy to enhance potency and refine pharmacokinetic properties. youtube.com Attaching heterocyclic rings to the N1 nitrogen has been shown to increase the antibacterial activity of many sulfonamides. youtube.com

Specific studies on morpholine-containing derivatives have yielded detailed SAR insights:

As PI3K Inhibitors: An extensive SAR study was conducted on analogs of ZSTK474, a PI3K inhibitor containing two morpholine rings. Replacing one of the morpholine moieties with various acyclic groups revealed critical structural requirements for activity. nih.gov

Substituents with pendant hydroxyl or methoxy (B1213986) groups, which mimic the morpholine oxygen, were well-tolerated and resulted in a PI3K inhibition profile similar to the parent compound. nih.gov

In contrast, introducing pendant amino groups led to a significant reduction in inhibition across all PI3K isoforms. nih.gov

However, the activity was restored upon acetylation of these amino groups, suggesting that the protonated state of the free amine at physiological pH might lead to an unfavorable conformation for binding. nih.gov

Substitution with a dimethylamino group also resulted in a marked decrease in inhibitory activity against several PI3K isoforms. nih.gov

As Acetylcholinesterase (AChE) Inhibitors: In a series of sulfonamides derived from carvacrol, the derivative featuring a morpholine ring (Compound 1) was the most potent inhibitor of acetylcholinesterase, being 50 times more active than the parent compound, carvacrol. nih.gov The substitution of cyclic groups at the sulfonamide with a simple amine group decreased the biological activity approximately twofold. nih.gov

As Antibacterial Agents: The synthesis and evaluation of 4-(phenylsulfonyl)morpholine (B1295087) and N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) showed moderate activity against B. subtilis. chemsociety.org.ng The latter compound also displayed moderate activity against S. typhi, but both were inactive against E. coli, indicating that even small substituent changes (like a methyl group on the phenyl ring) can alter the spectrum of antibacterial action. chemsociety.org.ng

These findings collectively demonstrate that the nature of the substituent plays a pivotal role in defining the biological activity of this compound derivatives. The choice of substituent can modulate target-specific potency and selectivity, highlighting the importance of systematic variation in drug design.

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. mdpi.com Conformational analysis, which explores the spatial arrangement of atoms and the molecule's flexibility, is essential for understanding how a ligand interacts with its biological target. mdpi.com For this compound derivatives, the orientation of the morpholine ring relative to the sulfonamide group and any additional substituents dictates how the molecule fits into a receptor's binding pocket.

Molecular docking studies on carvacrol-derived sulfonamides have shown that their binding to the AChE active site is primarily driven by non-covalent interactions such as π–π stacking and hydrogen bonds. nih.gov The specific conformation adopted by the molecule is what allows these favorable interactions to occur.

The influence of conformation on activity is starkly illustrated in studies of PI3K inhibitors. Analogs of ZSTK474 with pendant aminoethyl side chains exhibited poor inhibitory activity. One hypothesis for this is that the protonated amino group interacts with the electron-rich triazine core, forcing the side chain into a conformation that is unfavorable for binding to the enzyme's active site. nih.gov

Further evidence of conformation's critical role comes from studies on morphiceptin (B1676752) analogs, where a proline residue was replaced with a constrained mimetic. Conformational analysis of these tetrapeptides revealed that the biological activity was directly correlated with the separation distance between two aromatic side chains. nih.gov

Bioactive analogs, which showed high affinity for the µ-opioid receptor, adopted preferred conformations where the aromatic rings were separated by 10.1–12.7 Å. nih.gov

Inactive analogs, conversely, had preferred conformations where this distance was only 4.8–7.0 Å. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various molecular descriptors (physicochemical properties like lipophilicity, electronic effects, and steric parameters), QSAR models can predict the activity of new, unsynthesized compounds and provide mechanistic insights into drug action. pensoft.netresearchgate.net The process typically involves calculating a large number of descriptors for a set of molecules with known activities, then using statistical methods to build a predictive model. nih.gov

For derivatives containing the morpholine moiety, QSAR studies have successfully identified key properties that govern their biological effects. In one study on 1,3-thiazole derivatives bearing a morpholine-propyl group, a QSAR model was developed to predict their antioxidant activity. pensoft.netresearchgate.net The analysis revealed that the antioxidant activity was influenced by several key descriptors. pensoft.netresearchgate.net

Key Findings from QSAR Analysis of Morpholine-Containing Derivatives:

| Descriptor Type | Finding | Implication for Activity |

|---|---|---|

| Steric | Antioxidant activity increases as molecular area and volume decrease. | Smaller, more compact molecules are favored. |

| Lipophilicity | Activity increases with decreasing lipophilicity (i.e., increasing hydrophilicity). | More water-soluble compounds tend to be more active. |

| Electronic | Activity increases with an increase in the magnitude of the dipole moment but a decrease in polarizability. | A more polar nature with less easily distorted electron clouds is beneficial. |

A summary of QSAR findings for morpholine-containing antioxidant derivatives, based on research. pensoft.netresearchgate.net

Furthermore, 3D-QSAR methodologies, such as the GRID/GOLPE approach, have been applied to morpholine derivatives acting as dopamine (B1211576) D₄ receptor ligands. researchgate.net This type of analysis provides a three-dimensional map highlighting the regions around the molecule where steric bulk, positive or negative charges, or hydrophobic character would be favorable or unfavorable for activity. The model for the D₄ ligands indicated that regions around the two benzene (B151609) rings and the aliphatic amine of the morpholine system were critical for determining binding affinity. researchgate.net

These QSAR models serve as powerful predictive tools in drug discovery, allowing for the virtual screening of compound libraries and the rational design of new derivatives with potentially enhanced activity. pensoft.net

Pharmacophore Elucidation for Target-Specific Interactions

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govnih.gov These features include hydrogen bond donors and acceptors, hydrophobic centroids, and charged groups, arranged in a specific 3D geometry. Elucidating the pharmacophore for a class of compounds is a key step in understanding their mechanism of action and in designing novel molecules with improved affinity and selectivity. nih.gov

The morpholine moiety itself is often considered a "privileged pharmacophore" because of its frequent appearance in bioactive compounds and its favorable properties. nih.gov The morpholine oxygen can act as a hydrogen bond acceptor, while the ring's saturated, electron-deficient nature allows it to participate in hydrophobic interactions. researchgate.net

The process of pharmacophore elucidation often integrates computational techniques like molecular docking and molecular dynamics simulations with experimental activity data. A study on sulfonamide chalcone (B49325) derivatives as α-glucosidase inhibitors provides a clear example of this workflow: nih.gov

Molecular Docking: The binding modes of known active and inactive compounds were first predicted using molecular docking to identify crucial amino acid residues and interaction types within the enzyme's active site.

Interaction Analysis: Analysis revealed the critical role of the sulfonamide NH group in binding, as well as hydrophobic interactions between the terminal rings of the compounds and residues like Tyr71 and Phe177. nih.gov

Pharmacophore Model Generation: Based on these key interactions, a five-featured pharmacophore model was generated using the CATALYST/HipHop program. This model defined the essential spatial arrangement of features required for α-glucosidase inhibition. nih.gov

Validation: The model was validated by confirming that it could successfully map onto the 3D structures of other known active inhibitors, proving its predictive power. nih.gov

Such validated pharmacophore models are invaluable tools for virtual screening, enabling researchers to rapidly search large chemical databases for new and structurally diverse compounds that match the pharmacophoric requirements and are therefore likely to be active against the target of interest. nih.gov

Computational Chemistry and Molecular Modeling of Morpholine 4 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and spectroscopic properties of morpholine-4-sulfonamide and its derivatives. smf.mxscielo.org.mxresearchgate.net By employing methods like the B3LYP functional with a 6-31G(d,p) basis set, researchers can accurately model the molecule's geometry and vibrational frequencies. smf.mxscielo.org.mxscielo.org.mx These calculations are instrumental in assigning vibrational modes observed in experimental infrared (IR) and Raman spectra. smf.mxscielo.org.mxscielo.org.mx

Studies on 4-(benzenesulfonyl)-morpholine have demonstrated a strong correlation between experimental and DFT-calculated spectra, validating the accuracy of the theoretical models. smf.mxscielo.org.mxscielo.org.mx Such analyses also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and charge transfer characteristics. researchgate.nettandfonline.com Furthermore, DFT calculations have been used to study the effects of pressure on the vibrational properties of this compound crystals, revealing conformational transitions at different pressures. smf.mxscielo.org.mx

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-(benzenesulfonyl)-morpholine

| Vibrational Mode | Experimental (Raman) | Calculated (DFT/B3LYP/6-31G(d,p)) |

|---|---|---|

| Ring Breathing | 825 | 823 |

| C-H Bending | 1180 | 1178 |

| SO₂ Symmetric Stretch | 1155 | 1153 |

| SO₂ Asymmetric Stretch | 1350 | 1348 |

This table presents a selection of vibrational modes and their corresponding frequencies as determined by experimental Raman spectroscopy and DFT calculations, showcasing the high level of agreement between the two methods.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is extensively used to study the interactions of this compound derivatives with various biological targets.

Binding Affinity Prediction and Interaction Analysis

Molecular docking simulations provide valuable estimations of the binding affinity between this compound derivatives and their target proteins. nih.gov These calculations, often expressed as a docking score in kcal/mol, help in identifying promising lead compounds. For instance, docking studies have revealed that certain morpholine (B109124) sulfonamide derivatives exhibit strong binding affinities for targets like the abscisic acid receptor and topoisomerase II gyrase A. sioc-journal.cnresearchgate.net The analysis of these interactions often highlights the importance of the morpholine and sulfonamide moieties in forming stable complexes with the target. nih.govchemmethod.com The oxygen atom in the morpholine ring, for example, can act as a hydrogen bond acceptor, contributing to the stability of the ligand-protein complex. chemmethod.com

Elucidation of Binding Modes and Key Residue Interactions

Docking studies are crucial for visualizing the binding modes of this compound derivatives within the active sites of their biological targets. nih.gov These simulations can identify key amino acid residues that interact with the ligand. For example, in the case of certain anticancer agents, the sulfonamide group has been shown to form hydrogen bonds with specific residues like PHE 492 and LYS 517 in the FGFR2 kinase receptor. chemmethod.com Similarly, in other systems, interactions with residues such as Trp5 and Thr199 have been identified as crucial for inhibitory activity. rsc.org This detailed understanding of key interactions is fundamental for the structure-based design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound derivatives when interacting with their biological targets. peerj.com These simulations, which model the movement of atoms and molecules over time, are used to assess the conformational stability of the ligand-protein complex. nih.gov By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, researchers can determine if the binding predicted by docking is stable over a simulated period. rsc.orgrsc.org MD simulations have been successfully employed to confirm the stability of docked complexes of sulfonamide derivatives with targets like carbonic anhydrase and DNA gyrase, providing further confidence in the predicted binding modes. rsc.orgnih.govrsc.org

In Silico Prediction of ADMET Characteristics and Drug-likeness

Table 2: Predicted ADMET Properties for a Sample this compound Derivative

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | < 500 g/mol | < 500 |

| LogP | < 5 | -2 to 5 |

| Hydrogen Bond Donors | < 5 | 0-5 |

| Hydrogen Bond Acceptors | < 10 | 0-10 |

| Lipinski's Rule of Five Violations | 0 | 0 |

This table illustrates the type of data generated from in silico ADMET predictions for a hypothetical this compound derivative, indicating its compliance with drug-likeness rules.

Virtual Screening for Novel this compound Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govfrontiersin.org This approach has been applied to discover novel bioactive compounds based on the this compound scaffold. Both ligand-based and structure-based virtual screening methods are employed. frontiersin.org In ligand-based screening, a known active molecule is used as a template to find similar compounds. In structure-based screening, the three-dimensional structure of the target protein is used to dock and score a large number of candidate molecules. frontiersin.orgnih.gov These high-throughput computational methods allow for the rapid and cost-effective identification of potential hit compounds from vast chemical databases, significantly accelerating the initial stages of drug discovery. nih.govwiley.com

Biological Activities and Pharmacological Investigations of Morpholine 4 Sulfonamide

Antimicrobial Activity of Morpholine-4-sulfonamide Derivatives

The this compound scaffold is a key structural motif in a variety of compounds investigated for their antimicrobial properties. These derivatives have demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral effects. ijnrd.orgnih.govchemsociety.org.ngresearchgate.net The versatility of the sulfonamide group, combined with the morpholine (B109124) ring, allows for the development of novel therapeutic agents. ijnrd.orgnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. ijnrd.orgchemsociety.org.ng Sulfonamides, in general, are known to inhibit both types of bacteria. chemsociety.org.ng

For instance, a study involving 4-(phenylsulfonyl)morpholine (B1295087) showed a lack of direct antimicrobial activity against strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) greater than 512 μg/mL. nih.gov However, this compound did demonstrate a synergistic effect when combined with aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against Gram-negative strains. nih.gov

In another study, newly synthesized sulfonamide derivatives of 3-fluoro-4-morpholinoaniline (B119058) were tested against four bacterial strains. researchgate.net Compounds labeled 9d and 9e in the study exhibited promising antibacterial activity with MIC values in the range of 6.25–25.0 µg/mL. researchgate.net

A series of 4-(2-(N-(substituted)arylsulfamoyl)ethyl)morpholine derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net The results indicated good inhibitory action against several Gram-negative bacterial strains, with some exceptions noted for the Gram-positive bacterium B. subtilis. researchgate.net Specifically, compounds 3c and 6c were most effective against S. typhi. researchgate.net

Furthermore, hybrid complexes of quinoline-sulfonamides have been developed and tested. nih.gov A cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide showed excellent activity against Staphylococcus aureus (a Gram-positive bacterium) and very good activity against Escherichia coli (a Gram-negative bacterium). nih.gov

The antibacterial activity of these derivatives is often attributed to their ability to interfere with essential metabolic pathways in bacteria. chemsociety.org.ngnih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC |

| 4-(Phenylsulfonyl)morpholine | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | MIC >512 μg/mL nih.gov |

| Sulfonamides of 3-fluoro-4-morpholinoaniline (9d, 9e) | Various bacterial strains | MIC: 6.25–25.0 µg/mL researchgate.net |

| 4-(2-(N-aryl-N-(2-chlorobenzyl)sulfamoyl)ethyl)morpholine (6c) | S. typhi | High inhibition researchgate.net |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium(II) complex | S. aureus | Excellent activity nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium(II) complex | E. coli | Very good activity nih.gov |

Antifungal Activity

Several this compound derivatives have also been investigated for their potential as antifungal agents. chemsociety.org.ng The morpholine ring itself is a component of some antifungal drugs. nih.gov

In a study of sulfonamide derivatives of 3-fluoro-4-morpholinoaniline, several compounds showed potent antifungal activity. researchgate.net Specifically, compounds 9a , 9b , 9d , and 11a demonstrated promising results against four different fungi, with MIC values ranging from 6.25 to 25.0 µg/mL. researchgate.net The research suggested that the sulfonamide derivatives were more potent antifungal agents compared to the corresponding carbamate (B1207046) derivatives. researchgate.net

Another study on novel sulfamidophosphonates bearing a quinoline (B57606) moiety found that all synthesized compounds exhibited excellent inhibition against the fungal strains Fusarium oxysporum f. sp. lycopersici and Alternaria sp. nih.gov Compounds 4f , 4g , 4m , and 4i were particularly potent, with MIC values between 0.25 and 1 µg/ml. nih.gov

A cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide also displayed excellent antifungal activity against Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC |

| Sulfonamides of 3-fluoro-4-morpholinoaniline (9a, 9b, 9d) | Various fungal strains | MIC: 6.25–25.0 µg/mL researchgate.net |

| Carbamate of 3-fluoro-4-morpholinoaniline (11a) | Various fungal strains | MIC: 6.25–25.0 µg/mL researchgate.net |

| Sulfamidophosphonates (4f, 4g, 4m, 4i) | Fusarium oxysporum, Alternaria sp. | MIC: 0.25–1 µg/ml nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium(II) complex | Candida albicans | Excellent activity nih.gov |

Antiviral Activity

The antiviral potential of this compound derivatives is an emerging area of research. nih.govnih.gov A recent study focused on the synthesis of purine (B94841) morpholine nucleoside analogues that incorporate a sulfonamide fragment, testing their activity against Pepper mild mottle virus (PMMoV). nih.gov The findings revealed that these compounds possessed significant inhibitory activities against the virus. nih.gov The mechanism of action for one of the most potent compounds, C1, was found to involve targeting the Tyr13 residue of the PMMoV coat protein (CP), which in turn inhibits the formation of liquid-liquid phase separation essential for viral replication. nih.gov

Another study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and evaluated their antiviral activity against the tobacco mosaic virus (TMV). mdpi.com The results showed that several of the synthesized compounds exhibited a degree of antiviral activity, with two compounds, 7b and 7i , showing promising inhibition against TMV. mdpi.comresearchgate.net

Anticancer and Cytotoxic Activity of this compound Derivatives

Derivatives of this compound have demonstrated notable potential as anticancer agents. researchgate.netncl.res.in The incorporation of this chemical moiety into various molecular structures has led to the discovery of compounds with significant cytotoxic effects against several cancer cell lines. nih.govnih.gov

Morpholine-sulfonamide derivatives have shown significant anti-proliferative activity in various cancer cell lines. For instance, a novel sulfonamide derivative containing a morpholine group, identified as NAM-5, displayed potent inhibition of cell growth in breast cancer lines. researchgate.netncl.res.in Specifically, it recorded an IC₅₀ value of 1.811 µM against MCF-7 cells and 2.143 µM against MDA-MB-231 cells. researchgate.netncl.res.in Another derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), was also found to inhibit the proliferation of prostate and ovarian cancer cells. nih.gov

Studies on quinoline-8-sulfonamide (B86410) derivatives have also highlighted their anti-proliferative effects. Compound 9a, a quinoline-8-sulfonamide derivative, significantly reduced the number of A549 lung cancer cells, indicating a high anti-proliferative capability. mdpi.com Similarly, certain morpholine-acetamide derivatives have demonstrated significant inhibition against the ovarian cancer cell line ID8, with IC₅₀ values as low as 9.40 µM, comparable to the standard drug cisplatin. nih.gov Other research has identified morpholine-substituted quinazoline (B50416) derivatives with potent cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of this compound Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| NAM-5 | MCF-7 (Breast) | 1.811 | researchgate.net, ncl.res.in |

| NAM-5 | MDA-MB-231 (Breast) | 2.143 | researchgate.net, ncl.res.in |

| NAM-7 | MCF-7 (Breast) | 1.883 | ncl.res.in |

| NAM-7 | MDA-MB-231 (Breast) | 4.688 | ncl.res.in |

| Compound 17 | Breast Cancer | 66.6 | nih.gov |

| Compound 1h | ID8 (Ovarian) | 9.40 | nih.gov |

| Compound 1i | ID8 (Ovarian) | 11.2 | nih.gov |

| AK-3 | A549 (Lung) | 10.38 | nih.gov |

| AK-3 | MCF-7 (Breast) | 6.44 | nih.gov |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 | nih.gov |

| AK-10 | A549 (Lung) | 8.55 | nih.gov |

| AK-10 | MCF-7 (Breast) | 3.15 | nih.gov |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 | nih.gov |

| Compound 4f | MCF-7 (Breast, hypoxic) | 12.9 | nih.gov |

The anticancer effects of this compound derivatives are attributed to several mechanisms of action. One key mechanism is the induction of apoptosis, or programmed cell death. mdpi.com Flow cytometry analysis has confirmed that derivatives like NAM-5 and NAM-7 induce apoptosis-mediated cell death in breast cancer cells (MCF-7 and MDA-MB-231). researchgate.netncl.res.in Similarly, 6-Morpholino-SPD derivatives have been shown to induce apoptosis in the K562 leukemia cell line, with a notable accumulation of cells in the late apoptosis/necrosis stage. mdpi.com

Another identified mechanism is the induction of ferroptosis, a form of iron-dependent cell death. The derivative N-(4-morpholinomethylene)ethanesulfonamide (MESA) was found to induce ferroptosis in prostate and ovarian cancer cells. nih.gov This process involves a significant increase in intracellular malondialdehyde (MDA), reactive oxygen species (ROS), and Fe²⁺ levels. nih.gov MESA's mechanism is linked to its ability to target and bind to the NRF2 protein, a key regulator of the cellular antioxidant response. nih.gov

Furthermore, these derivatives can interfere with cell cycle progression. Studies on morpholine-substituted quinazolines revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov The PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival, is another target for purine- and sulfonamide-based compounds. mdpi.com

The cytotoxic activity of this compound derivatives has been evaluated against a wide array of cancer cell lines.

Breast Cancer: Novel morpholine and its sulfonamide derivatives, such as NAM-5, have shown significant anti-proliferative activity against MCF-7 and MDA-MB-231 cell lines. researchgate.netncl.res.in Indoline-5-sulfonamides also demonstrated inhibitory effects on MCF7 cells, particularly under hypoxic conditions. nih.gov

Colon Cancer: Novel sulfonamide derivatives have been screened for their in vitro anticancer activity against the HT-29 colon cancer cell line. nih.gov

Prostate and Ovarian Cancer: The derivative MESA was shown to induce ferroptosis in both prostate and ovarian cancer cells. nih.gov Additionally, morpholine-acetamide derivatives exhibited significant inhibitory effects on the ID8 ovarian cancer cell line. nih.gov

Leukemia: 6-Morpholino-SPD derivatives were found to induce apoptosis in the K562 chronic myelogenous leukemia cell line. mdpi.com

Lung Cancer: A series of sulfonamide derivatives showed high inhibitory activity against A549 lung cancer cell growth. nih.gov Morpholine-substituted quinazolines also displayed cytotoxicity against A549 cells. nih.gov

Liver Cancer: 2-morpholino-4-anilinoquinoline derivatives have been assessed for their anticancer potential against the HepG2 liver cancer cell line, with some compounds showing high activity. nih.gov

Neuroblastoma: The SHSY-5Y neuroblastoma cell line was susceptible to the cytotoxic effects of morpholine-substituted quinazoline derivatives. nih.gov

Enzyme Inhibition by this compound Derivatives

The sulfonamide group is a well-established zinc-binding group, making its derivatives potent inhibitors of metalloenzymes, most notably carbonic anhydrases. mdpi.comnih.gov

Derivatives containing the morpholine-sulfonamide scaffold are effective inhibitors of carbonic anhydrase (CA) isoforms. nih.gov These enzymes are involved in various physiological processes, and their inhibition is a key therapeutic strategy for several diseases. mdpi.com Specifically, certain CA isoforms are overexpressed in tumors and contribute to the acidic microenvironment that promotes cancer progression, making them attractive targets for anticancer drugs. nih.govnih.gov

Several aromatic and heterocyclic sulfonamides incorporating a morpholine moiety have demonstrated nanomolar inhibition against various CA isozymes. nih.gov For example, morpholine-acetamide derivatives showed significant inhibitory activities against carbonic anhydrase, with one compound (1h) having an IC₅₀ of 8.12 µM, which is comparable to the standard inhibitor acetazolamide. nih.gov

The inhibitory activity of this compound derivatives often varies across different carbonic anhydrase isoforms, demonstrating isoform selectivity. This is crucial for developing targeted therapies with fewer side effects. nih.govmdpi.com

hCA I and hCA II: These are cytosolic isoforms. Many sulfonamide derivatives show potent inhibition against hCA II. nih.govmdpi.com However, some derivatives have been designed to be more selective for other isoforms. nih.gov For example, a series of sulfonamide-derived quinoxaline (B1680401) 1,4-dioxides had their highest activity against CA I and CA II. nih.gov

hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms. mdpi.com Their inhibition is a primary goal for developing anticancer sulfonamides. nih.gov N-morpholylthiocarbonylsulfenyl derivatives showed nanomolar inhibition against CA isozymes and interesting tumor cell growth inhibitory properties. nih.gov One sulfonamide-derived quinoxaline 1,4-dioxide (compound 7g) showed favorable potency in inhibiting the CA IX isozyme with a Kᵢ value of 42.2 nM. nih.gov Similarly, 1-acylated indoline-5-sulfonamides demonstrated inhibitory activity against tumor-associated CA IX and XII with Kᵢ values as low as 132.8 nM and 41.3 nM, respectively. nih.gov Some benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have also been identified as isoform-selective inhibitors for hCA IX and hCA XII. mdpi.com

Table 2: Inhibition Constants (Kᵢ) of Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound Class/Derivative | Isoform | Kᵢ (nM) | Reference |

|---|---|---|---|

| Sulfonamide-quinoxaline 1,4-dioxide (7g) | hCA IX | 42.2 | nih.gov |

| 1-Acylated indoline-5-sulfonamide | hCA IX | up to 132.8 | nih.gov |

| 1-Acylated indoline-5-sulfonamide | hCA XII | up to 41.3 | nih.gov |

| Benzenesulfonamide (Compound 15) | hCA II | 3.3 | mdpi.com |

| Benzenesulfonamide (Compound 15) | hCA IX | 6.1 | mdpi.com |

| Benzenesulfonamide (Compound 4c) | hCA IX | 8.5 | mdpi.com |

| Sulfanilamide (B372717) derivatives | hCA XII | 4.6 - 37.2 | mdpi.com |

| Dihydro-pyrrol-2-one sulfonamides | hCA IX | 1.9 - 211.2 | acs.org |

Carbonic Anhydrase Inhibition (CAIs)

Kinetic Mechanism of Enzyme Inhibition

The effectiveness of a drug is often tied to its ability to inhibit specific enzymes. The kinetic mechanism of this inhibition provides crucial insights into how a compound interacts with its target. For this compound derivatives, various kinetic models of enzyme inhibition have been observed, including competitive, non-competitive, uncompetitive, and mixed-type inhibition.

Competitive Inhibition: In this model, the inhibitor directly competes with the substrate for the enzyme's active site. The inhibitor's binding prevents the substrate from binding, thus hindering the enzymatic reaction. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. khanacademy.org

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. The inhibitor and substrate can be bound to the enzyme simultaneously. khanacademy.org

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event "locks" the substrate in the active site, preventing the formation of the product. khanacademy.org

Mixed-type Inhibition: As the name suggests, this is a combination of competitive and non-competitive inhibition. The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site.

The specific kinetic mechanism of a this compound derivative is a key determinant of its pharmacological profile and therapeutic potential. Understanding these mechanisms is essential for the rational design of more potent and selective inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics.

A series of halogenated this compound derivatives have been synthesized and evaluated as tyrosinase inhibitors. In one study, three novel 4-((3,5-dichloro-2-[(2/4-halobenzyl)oxy]phenyl)sulfonyl)morpholines were found to be potent tyrosinase inhibitors. nih.gov Kinetic analysis revealed that one of the most potent compounds in this series inhibited the enzyme via a non-competitive mechanism , with an inhibition constant (Ki) of 0.0025 μM. nih.gov This indicates that the inhibitor binds to a site on the tyrosinase enzyme distinct from the active site, thereby reducing its catalytic activity. nih.gov

Another study on novel N-(2-morpholinoethyl)cinnamamide derivatives, which incorporate a morpholine moiety, demonstrated significant tyrosinase inhibitory activity. The most active compound in this series, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide, exhibited mixed-type inhibition with an IC₅₀ value of 15.2 ± 0.6 μM, comparable to the standard inhibitor kojic acid. nih.gov Molecular docking studies suggested that these compounds fit well into the active site of mushroom tyrosinase. nih.gov

γ-Secretase Inhibition for Alzheimer's Disease Research

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. nih.gov γ-Secretase is an enzyme complex that plays a crucial role in the production of Aβ peptides. nih.gov Therefore, inhibiting γ-secretase is a key therapeutic strategy in Alzheimer's research.

Substituted 4-morpholine N-arylsulfonamides have been investigated as γ-secretase inhibitors. nih.gov Research has shown that these compounds can effectively reduce Aβ levels. nih.gov In a transgenic animal model of Alzheimer's disease, select compounds from this series demonstrated a significant reduction of Aβ after oral administration. nih.gov The development of these inhibitors has focused on improving their potency and reducing liabilities associated with cytochrome P450 (CYP) metabolism. nih.gov While early γ-secretase inhibitors faced challenges in clinical trials due to side effects related to the inhibition of other substrates like Notch proteins, the development of more selective modulators continues to be an active area of research. nih.gov

Voltage-Gated Sodium Channel (NaV1.7) Inhibition for Neuropathic Pain

The voltage-gated sodium channel NaV1.7 is a critical player in the transmission of pain signals. acs.org Individuals with loss-of-function mutations in the gene encoding NaV1.7 are insensitive to pain, highlighting this channel as a promising target for the development of new analgesics. peptidesciences.comresearchgate.net

A series of morpholine-based aryl sulfonamides have been developed as selective inhibitors of NaV1.7. nih.gov By replacing a piperidine (B6355638) ring in a lead compound with a morpholine core and optimizing the linker, researchers were able to restore and enhance the inhibitory activity against NaV1.7. nih.gov These compounds are designed to selectively block the NaV1.7 channel, thereby reducing the transmission of pain signals without causing the side effects associated with non-selective sodium channel blockers. nih.govnih.gov The goal is to achieve pain relief for conditions like neuropathic pain, which is often difficult to treat with existing medications. nih.gov

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease Research

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to the cognitive deficits seen in patients. nih.gov Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft. nih.gov Therefore, inhibiting AChE can increase ACh levels and improve cognitive function. nih.govmdpi.com

DHFR/DNA Gyrase Inhibition

Dihydrofolate reductase (DHFR) and DNA gyrase are essential enzymes for bacterial survival, making them attractive targets for the development of new antibiotics. rsc.orgnih.gov DHFR is involved in the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis, while DNA gyrase is responsible for managing DNA supercoiling during replication. rsc.orgnih.gov

Novel morpholine-sulfonamide linked thiazole (B1198619) derivatives have been synthesized and shown to act as dual inhibitors of both DHFR and DNA gyrase. rsc.org One particularly potent compound, bearing a 4-thiazolone moiety, demonstrated broad-spectrum antimicrobial activity. rsc.org Enzymatic assays revealed that this compound was a more potent inhibitor of DHFR (IC₅₀ = 0.521 ± 0.027 μg/mL) than DNA gyrase (IC₅₀ = 6.14 ± 0.27 μg/mL). rsc.org Molecular docking studies supported these findings, showing a stronger binding affinity for the active site of DHFR. rsc.org

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. In certain pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Therefore, urease inhibitors have potential as therapeutic agents for treating infections caused by these pathogens.

Sulfonamide derivatives, due to their structural similarity to urea, can act as competitive inhibitors of the urease enzyme. nih.gov While specific studies focusing solely on this compound as a urease inhibitor are less common, the broader class of sulfonamides has been extensively studied. For instance, diclofenac (B195802) conjugated with various sulfa drugs has shown potent competitive inhibition of urease. nih.gov The mechanism often involves the sulfonamide moiety interacting with the nickel ions in the enzyme's active site, thereby blocking the binding of the natural substrate, urea. nih.govresearchgate.net

Data Tables

Table 1: Inhibitory Activities of this compound Derivatives

| Target Enzyme | Derivative Class | Inhibition Type | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Tyrosinase | 4-((3,5-dichloro-2-[(2/4-halobenzyl)oxy]phenyl)sulfonyl)morpholines | Non-competitive | Kᵢ = 0.0025 μM | nih.gov |

| Tyrosinase | N-(2-morpholinoethyl)cinnamamides | Mixed-type | IC₅₀ = 15.2 ± 0.6 μM | nih.gov |

| γ-Secretase | Substituted 4-morpholine N-arylsulfonamides | - | - | nih.gov |

| NaV1.7 | Morpholine-based aryl sulfonamides | - | - | nih.gov |

| Acetylcholinesterase | 4-N-phenylaminoquinoline derivatives with morpholine | Mixed-type | IC₅₀ = 1.94 ± 0.13 μM (for AChE) | mdpi.com |

| DHFR | Morpholine-sulfonamide linked thiazoles | - | IC₅₀ = 0.521 ± 0.027 μg/mL | rsc.org |

| DNA Gyrase | Morpholine-sulfonamide linked thiazoles | - | IC₅₀ = 6.14 ± 0.27 μg/mL | rsc.org |

Anti-inflammatory Properties

The sulfonamide scaffold is recognized for its role in the development of compounds with anti-inflammatory effects. mdpi.com Derivatives of morpholine have been a subject of interest in the quest for new anti-inflammatory agents. nih.gov Research has shown that sulfonamide derivatives can exhibit anti-inflammatory activity. mdpi.com For instance, certain sulfonamide derivatives of gallic acid have demonstrated significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs like ibuprofen, by inhibiting protein denaturation and suppressing inflammatory pathways. mdpi.com The phenol (B47542) sulfonamide moiety, in particular, has been noted for its anti-inflammatory potential. mdpi.com While the broader class of sulfonamides and morpholine derivatives show promise, specific and detailed research focusing exclusively on the anti-inflammatory properties of this compound itself is an area that warrants further investigation to fully elucidate its potential in this therapeutic area.

Antimalarial Activity

The search for novel antimalarial agents has led to the investigation of various chemical scaffolds, including those containing the sulfonamide and morpholine moieties. Several research groups have explored the antimalarial potential of sulfonamide-containing compounds. nih.gov For example, the development of pyrimidine-tethered spirochromane-based sulfonamide derivatives has yielded compounds with strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov

In the optimization of quinoline-4-carboxamide derivatives as antimalarial agents, the morpholine group has been a key area of structural modification. acs.orgdundee.ac.uk Early lead compounds in this series contained both a pyrrolidine (B122466) and a morpholine group. dundee.ac.uk Interestingly, while the oxygen atom of the morpholine ring was found to be crucial for antiparasitic activity, the nitrogen atom was not essential for potency. acs.orgdundee.ac.uk Removal of the basic morpholine nitrogen led to compounds with low nanomolar potency against P. falciparum. acs.orgdundee.ac.uk This modification also significantly improved permeability, a critical factor for oral bioavailability. acs.orgdundee.ac.uk One notable compound from this research, DDD107498, which features a modified morpholine-containing structure, demonstrated excellent pharmacokinetic and antimalarial properties, acting through the novel mechanism of inhibiting translation elongation factor 2 (PfEF2). acs.org

Below is a table summarizing the antimalarial activity of a selected quinoline-4-carboxamide derivative.

| Compound | EC50 (nM, P. falciparum 3D7) | Reference |

| 1 | 120 | acs.org |

Antiobesity Research

The global challenge of obesity has spurred research into new anti-obesity drugs. nih.gov While a broad range of compounds are under investigation, specific research directly linking this compound to antiobesity effects is not extensively documented in the provided results. However, related research into sulphated polysaccharides from marine sources has shown promise in mitigating obesity in animal models. nih.gov These compounds have been observed to reduce food intake, body weight gain, and various fat and lipid parameters in obese rats. nih.gov This highlights the potential for sulfur-containing compounds in general to influence metabolic processes related to obesity. Further investigation would be required to determine if this compound or its derivatives possess similar properties.

Antioxidant Effects

The sulfonamide scaffold is considered a valid basis for the development of antioxidant drugs. mdpi.com Sulfonamide derivatives have been found to activate the Nrf2 pathway, a key regulator of the antioxidant response in the body. mdpi.com This activation leads to the upregulation of antioxidant enzymes and helps to combat oxidative stress. mdpi.com The morpholine moiety is also associated with antioxidant activity. nih.gov

Studies on gallic acid sulfonamide derivatives have demonstrated their ability to maintain or even enhance the antioxidant and radical-scavenging activities of the parent compound. mdpi.com Specifically, 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS) showed antioxidant effects comparable to gallic acid at certain concentrations. mdpi.com Another study synthesized a series of morpholine Mannich base derivatives and found that they possessed significant radical scavenging properties when tested using DPPH and ABTS assays. researchgate.net

A particular area of interest is the development of Nrf2 activators for their therapeutic potential. mdpi.com In one study, the incorporation of a morpholine moiety into a parent compound led to a more potent Nrf2 activator with an EC50 value of 346 nM, compared to the parent compound's 530 nM. mdpi.com This new compound also exhibited improved drug-like properties. mdpi.com

The table below presents the Nrf2 activation potency of a compound with an incorporated morpholine moiety.

| Compound | Nrf2 Activation (EC50) | Reference |

| Compound with morpholine moiety | 346 nM | mdpi.com |

| Parent compound | 530 nM | mdpi.com |

Neuroprotective Effects

Neuroprotective agents are sought after for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com The mechanisms of neuroprotection often involve anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov

Sulfonamide derivatives have been investigated for their neuroprotective potential. For instance, vinyl sulfonates have been reported as excellent Nrf2 activators with therapeutic potential for Parkinson's disease, acting as potent antioxidant, anti-inflammatory, and neuroprotective agents. mdpi.com The activation of Nrf2 by certain compounds has been shown to protect dopaminergic neurons from cytotoxic damage and reduce motor deficits in a mouse model of Parkinson's disease. mdpi.com

Isoquinoline alkaloids, another class of compounds, have demonstrated a wide range of neuroprotective mechanisms, including the regulation of ion channels, inhibition of neuroinflammation, and reduction of oxidative stress. mdpi.com While not directly this compound, this research highlights the diverse strategies for achieving neuroprotection.

Ranolazine, an antianginal agent, has also been studied for its neuroprotective effects. frontiersin.org It has been shown to improve learning and memory in a rat model of dementia by upregulating antioxidant enzymes, reducing pro-inflammatory cytokines, and exerting anti-apoptotic effects. frontiersin.org

Modulation of Receptor Activity

The ability of compounds to modulate the activity of various receptors is a cornerstone of pharmacology. The morpholine moiety is a versatile pharmacophore that can influence a compound's interaction with target proteins. nih.gov

Research into the μ-opioid receptor has shown that the binding and signaling of ligands can be influenced by factors such as pH and specific amino acid residues within the receptor. nih.gov This highlights the nuanced interactions that govern receptor modulation.

Studies on the muscarinic M4 receptor, a target for schizophrenia treatments, have revealed that structurally diverse agonists can activate different intracellular signaling pathways. nih.gov The density of the receptor in the cellular environment can also impact its signaling. nih.gov

The type 1 cannabinoid receptor (CB1R), the primary target of cannabis, is modulated by a wide range of phytomolecules. frontiersin.org These molecules can act as partial agonists or otherwise alter the receptor's signaling in complex ways. frontiersin.org

In the context of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in sensing cold, various compounds, including those containing a sulfonamide group, have been developed as modulators. mdpi.com Some sulfonamide compounds have been investigated for their ability to lower core body temperature by acting on this channel. mdpi.com

Interaction with Biological Targets Beyond Enzymes

While many drugs exert their effects by inhibiting enzymes, compounds can also interact with other biological targets. The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide, has been investigated for its ability to modulate the activity of antibiotics against multi-drug resistant bacteria. nih.gov Although it showed weak intrinsic antimicrobial activity, it was found to enhance the efficacy of aminoglycoside antibiotics against certain Gram-negative bacterial strains. nih.gov This suggests an interaction with bacterial components that increases their susceptibility to conventional antibiotics.

Mechanistic Studies on Morpholine 4 Sulfonamide Action

Investigation of Cellular Pathways and Targets

Derivatives of morpholine-4-sulfonamide have been identified as potent inhibitors of several key enzymes, thereby influencing critical cellular pathways. The primary targets identified in the literature are carbonic anhydrases (CAs) and γ-secretase.

Carbonic Anhydrase Inhibition:

A significant body of research has focused on morpholine-containing sulfonamides as inhibitors of carbonic anhydrases. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions.